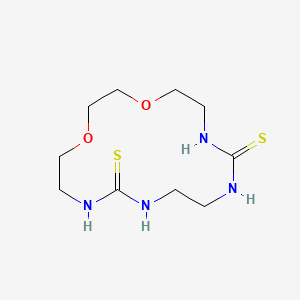
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is a macrocyclic compound with a unique structure that includes oxygen, nitrogen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of diethylenetriamine with formaldehyde and hydrogen sulfide under controlled conditions to form the macrocyclic structure . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the macrocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the nitrogen atoms can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione involves its ability to form stable complexes with metal ions. The oxygen, nitrogen, and sulfur atoms in the macrocyclic structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can interact with biological molecules and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane: Another macrocyclic compound with similar donor atoms but a different ring size.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: A smaller macrocycle with similar functional groups.
1,3,5,8,10,12-Hexaazacyclotetradecane: A macrocycle with more nitrogen atoms and different coordination properties.
Uniqueness
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is unique due to its specific combination of oxygen, nitrogen, and sulfur atoms, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring selective metal ion binding and stability under various conditions .
Eigenschaften
Molekularformel |
C10H20N4O2S2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1,14-dioxa-4,6,9,11-tetrazacyclohexadecane-5,10-dithione |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-2-12-10(18)14-4-6-16-8-7-15-5-3-13-9/h1-8H2,(H2,11,13,17)(H2,12,14,18) |
InChI-Schlüssel |
NAULBTGJNMQAJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S)NCCOCCOCCNC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


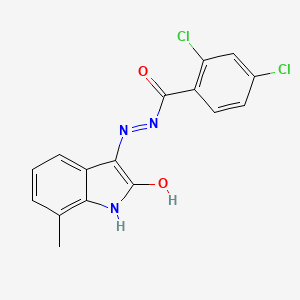
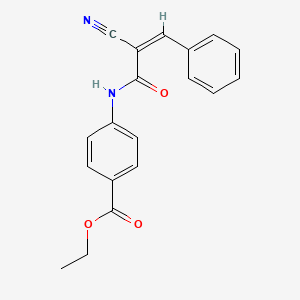
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
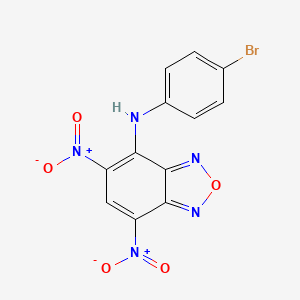

![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
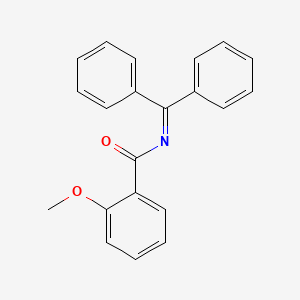
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)

